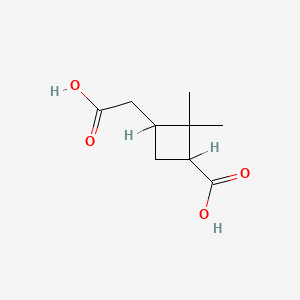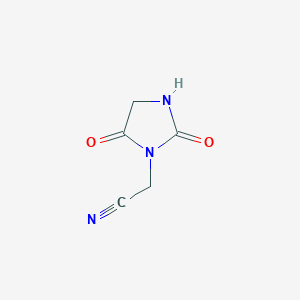
Pinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinic acid is a dicarboxylic acid that is a significant oxidation product of α-pinene, a common monoterpene found in the essential oils of many plants. It is a key component in the formation of secondary organic aerosols in the atmosphere, which play a crucial role in climate regulation and air quality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pinic acid can be synthesized through the ozonolysis of α-pinene. The reaction involves the cleavage of the carbon-carbon double bond in α-pinene by ozone, followed by the formation of this compound through subsequent reactions . The reaction conditions typically involve the use of an ozone generator and a solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary role in atmospheric chemistry rather than industrial applications. the principles of ozonolysis and subsequent oxidation reactions can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
Pinic acid undergoes several types of chemical reactions, including:
Reduction: Although less common, this compound can be reduced under specific conditions to yield various reduced forms.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium hydroxide (NaOH) can induce substitution reactions.
Major Products Formed
Reduction: Reduced forms of this compound, though less studied, can be potential products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pinic acid has several scientific research applications, including:
Atmospheric Chemistry: This compound is a significant component in the study of secondary organic aerosols and their impact on climate and air quality.
Environmental Science: Understanding the formation and reactions of this compound helps in modeling the behavior of organic aerosols in the atmosphere.
Analytical Chemistry: This compound serves as a tracer for the oxidation of α-pinene, aiding in the identification and quantification of organic compounds in environmental samples.
Mécanisme D'action
The mechanism of action of pinic acid primarily involves its role in atmospheric chemistry. This compound is formed through the oxidation of α-pinene by ozone and hydroxyl radicals. The molecular targets include various atmospheric oxidants, and the pathways involve complex photochemical reactions that lead to the formation of secondary organic aerosols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Northis compound: A further oxidation product of this compound, northis compound has distinct chemical properties and reactivity patterns.
3-Methyl-1,2,3-butanetricarboxylic Acid: This compound is also formed from the oxidation of this compound and has unique properties that differentiate it from this compound.
Uniqueness of this compound
This compound is unique due to its specific formation pathway from α-pinene and its significant role in the formation of secondary organic aerosols. Its reactivity and the products formed from its oxidation make it a valuable compound for studying atmospheric chemistry and environmental science .
Propriétés
Numéro CAS |
473-73-4 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
(1R,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
Clé InChI |
LEVONNIFUFSRKZ-WDSKDSINSA-N |
SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C |
SMILES isomérique |
CC1([C@@H](C[C@H]1C(=O)O)CC(=O)O)C |
SMILES canonique |
CC1(C(CC1C(=O)O)CC(=O)O)C |
Key on ui other cas no. |
28664-02-0 |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)




![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)
